3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3S/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)26(24,25)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUJKDAQJOXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations
The target compound was compared to six structurally related benzamide derivatives (Table 1).
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Substituent Effects : The pyridin-3-ylsulfonyl group in the target compound distinguishes it from BK13151 (dimethylsulfamoyl), likely enhancing solubility and receptor affinity due to aromatic interactions .
- Positional Modifications : Derivatives like 3a (4-hydroxy) and 7a (2-fluoroethoxy) demonstrate how polar substituents improve hydrogen-bonding capacity, which may correlate with enhanced sigma receptor binding .
- Piperidine Conformation : The half-chair conformation observed in ’s analog suggests that the target compound’s piperidine ring may adopt a similar geometry, optimizing spatial arrangement for target engagement .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide, and how do reaction conditions impact yield?
- Methodology : Multi-step synthesis typically involves:
Core Formation : Coupling a brominated benzoyl chloride with a piperidinylmethylamine intermediate under basic conditions (e.g., triethylamine) .
Sulfonylation : Introducing the pyridin-3-ylsulfonyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DCM) and controlled temperatures (0–5°C) .
- Key Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reactivity.
- Catalysts : Use of coupling agents like HATU improves amide bond formation efficiency .
- Table 1 : Synthetic Yield Comparison
| Step | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | 3-Bromobenzoyl chloride, Et₃N | DCM | 78–85 | |
| Sulfonylation | Pyridine-3-sulfonyl chloride, DMAP | DMF | 65–72 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the bromobenzamide and sulfonyl-piperidine moieties. Look for deshielded protons near electronegative groups (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- HRMS : Validate molecular formula (e.g., C₁₉H₂₀BrN₃O₃S; [M+H]+ calc. 450.03) .
- FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?
- Methodology :
- Target Selection : Prioritize receptors common to benzamide derivatives (e.g., sigma receptors, kinase enzymes) .
- In Vitro Assays :
- Binding Affinity : Radioligand displacement assays (IC₅₀ determination).
- Functional Activity : cAMP modulation or cell viability assays (e.g., MTT for cytotoxicity) .
- Dosage : Start with 1–10 µM ranges, adjusting based on solubility (DMSO stock solutions) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be systematically addressed?
- Methodology :
- Purity Verification : Re-analyze compound purity via HPLC (>95%) to exclude impurities affecting results .
- Assay Optimization :
- Buffer pH : Test activity across physiological pH (7.0–7.4).
- Cell Line Variability : Use multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity .
- Orthogonal Assays : Confirm findings with SPR (surface plasmon resonance) for binding kinetics .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding poses with sigma-1 receptor (PDB: 5HK1). Focus on hydrogen bonds with Glu172 and hydrophobic interactions with piperidine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Table 2 : Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Sigma-1 Receptor | -9.2 | Glu172 H-bond, Pi-stacking with Tyr103 |
| HDAC6 | -7.8 | Zn²⁺ coordination via sulfonyl group |
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodology :
- Flow Chemistry : Implement continuous flow reactors for sulfonylation, reducing side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings if bromine substitution is needed .
- Quality Control : In-line FTIR monitoring to track reaction progression and optimize quenching times .
Q. What strategies resolve structural ambiguities in analogs, such as regioisomerism in sulfonamide derivatives?
- Methodology :
- X-ray Crystallography : Resolve crystal structures to confirm sulfonamide orientation .
- NOESY NMR : Detect spatial proximity between piperidine methyl protons and pyridine ring protons .
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to trace connectivity during MS fragmentation .
Contradiction Analysis Framework
When encountering conflicting data (e.g., divergent bioactivity results):
Replicate Experiments : Ensure consistency in compound handling (e.g., light-sensitive intermediates stored in amber vials) .
Meta-Analysis : Compare with structurally similar compounds (e.g., 3-cyano analogs in ) to identify substituent-specific trends.
Cross-Validation : Combine experimental data with computational predictions to identify plausible mechanisms (e.g., off-target effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
